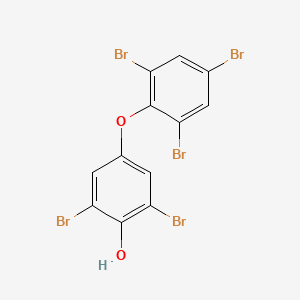![molecular formula C15H12Cl2O3 B14347892 Bis[(2-chlorophenyl)methyl] carbonate CAS No. 94026-30-9](/img/structure/B14347892.png)
Bis[(2-chlorophenyl)methyl] carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(2-chlorophenyl)methyl] carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 2-chlorophenyl groups attached to a central carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl] carbonate typically involves the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_4\text{ClCH}_2\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{CO}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
Bis[(2-chlorophenyl)methyl] carbonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chlorobenzyl alcohol and carbon dioxide.
Transesterification: The compound can react with alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate.
Hydrolysis: The primary products are 2-chlorobenzyl alcohol and carbon dioxide.
Transesterification: The products are new carbonate esters and the corresponding alcohol from the original ester.
科学的研究の応用
Bis[(2-chlorophenyl)methyl] carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength, transparency, and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as high-performance coatings and adhesives.
Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems, where its ability to form stable carbonate linkages can be advantageous.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.
作用機序
The mechanism of action of Bis[(2-chlorophenyl)methyl] carbonate involves its ability to form stable carbonate linkages. This stability is due to the electron-withdrawing effects of the 2-chlorophenyl groups, which enhance the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as polymerization reactions in materials science or interactions with biological molecules in pharmaceutical research .
類似化合物との比較
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the chlorine substituents, making it less reactive.
Bis(methyl salicyl) Carbonate: Another carbonate ester with different substituents, used in similar applications but with distinct reactivity profiles.
Dimethyl Carbonate: A simpler carbonate ester used as a solvent and reagent in organic synthesis.
Uniqueness
Bis[(2-chlorophenyl)methyl] carbonate is unique due to the presence of the 2-chlorophenyl groups, which impart specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high-performance materials and specific chemical reactivity .
特性
CAS番号 |
94026-30-9 |
|---|---|
分子式 |
C15H12Cl2O3 |
分子量 |
311.2 g/mol |
IUPAC名 |
bis[(2-chlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H12Cl2O3/c16-13-7-3-1-5-11(13)9-19-15(18)20-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 |
InChIキー |
FTQAIYYLQQYODI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC(=O)OCC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



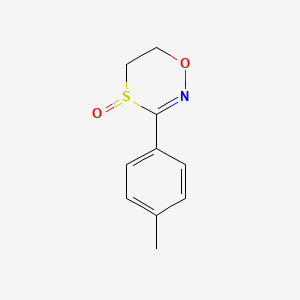

![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
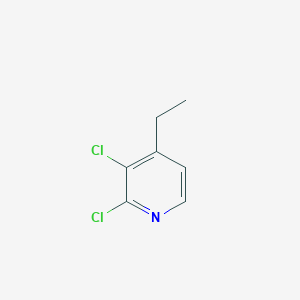
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)

![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
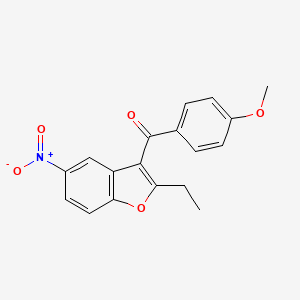
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
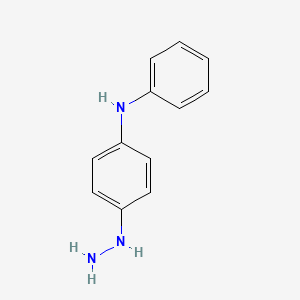
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
